molecular formula C7H11F3O B15274265 2-Ethyl-4,4,4-trifluoro-2-methylbutanal

2-Ethyl-4,4,4-trifluoro-2-methylbutanal

Cat. No.: B15274265
M. Wt: 168.16 g/mol
InChI Key: QRCQUCATLVFLBZ-UHFFFAOYSA-N
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Description

2-Ethyl-4,4,4-trifluoro-2-methylbutanal is an organic compound with the molecular formula C7H11F3O. It is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties to the molecule. This compound is primarily used in research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,4,4-trifluoro-2-methylbutanal typically involves the reaction of 2-ethyl-2-methylbutanal with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions. The reaction is carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts such as palladium or nickel complexes can enhance the efficiency of the trifluoromethylation process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,4,4-trifluoro-2-methylbutanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Ethyl-4,4,4-trifluoro-2-methylbutanoic acid.

    Reduction: 2-Ethyl-4,4,4-trifluoro-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-4,4,4-trifluoro-2-methylbutanal is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Ethyl-4,4,4-trifluoro-2-methylbutanal exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4,4-trifluoro-2-butynoate: An unsymmetrical internal alkyne used in organic synthesis.

    Ethyl 4,4,4-trifluoro-2-butenoate: A compound with similar trifluoromethyl groups but different structural features.

    4,4,4-Trifluorobutanal: A simpler aldehyde with trifluoromethyl groups.

Uniqueness

2-Ethyl-4,4,4-trifluoro-2-methylbutanal is unique due to its combination of an ethyl group, a methyl group, and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H11F3O

Molecular Weight

168.16 g/mol

IUPAC Name

2-ethyl-4,4,4-trifluoro-2-methylbutanal

InChI

InChI=1S/C7H11F3O/c1-3-6(2,5-11)4-7(8,9)10/h5H,3-4H2,1-2H3

InChI Key

QRCQUCATLVFLBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(F)(F)F)C=O

Origin of Product

United States

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